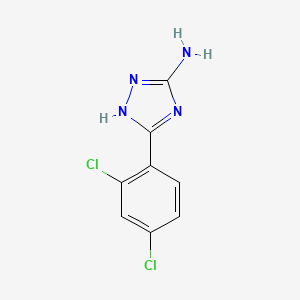

![molecular formula C7H6ClN3 B2380880 5-氯-2-甲基-2H-吡唑并[3,4-C]吡啶 CAS No. 1951466-68-4](/img/structure/B2380880.png)

5-氯-2-甲基-2H-吡唑并[3,4-C]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

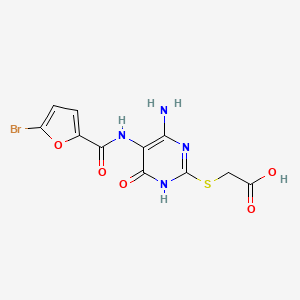

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the CAS Number: 1951466-68-4 . It has a molecular weight of 167.6 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-halo-1H-pyrazolo[3,4-C]pyridine scaffolds, which includes 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, involves several steps . N-1 and N-2 are accessed through protection-group and N-alkylation reactions. C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions. C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination. C-7 is accessed through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis

The compound can be selectively elaborated along multiple growth-vectors . This includes protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

Kinase Inhibitors and Anticancer Agents

- Application : 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives have been investigated as kinase inhibitors. For instance:

Neurological Disorders: TRKA Modulation

- Application : Molecular docking studies revealed that 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives (e.g., C03, C09, and C10) interact with TRKA, suggesting potential neuroprotective effects .

Vectorial Functionalization

- Application : Researchers have explored the synthesis and vectorial functionalization of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine derivatives. Techniques like flash column chromatography were used for purification .

Substitution Patterns in Pyrazolo[3,4-b]pyridines

- Application : A review highlighted the substitution patterns of 1H-pyrazolo[3,4-b]pyridines. The 1H-isomers (substituted or unsubstituted at N1) predominate, providing insights for drug design .

作用机制

Target of Action

This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .

Mode of Action

As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines

Biochemical Pathways

Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.

Result of Action

Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules

安全和危害

未来方向

The compound has potential applications in fragment-based drug discovery (FBDD) due to its ability to engage with the target protein through a wide variety of intermolecular interactions . It can be suitably elaborated to compliment a chosen target protein . The compound’s utility in FBDD has been demonstrated through the emulation of a hit-to-lead pathway .

属性

IUPAC Name |

5-chloro-2-methylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQMHEWNGKYCPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(N=CC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)

![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)

![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)